molecular formula C12H15FN2O2 B2665426 Methyl 1-(5-fluoropyridin-2-yl)piperidine-4-carboxylate CAS No. 1457612-06-4

Methyl 1-(5-fluoropyridin-2-yl)piperidine-4-carboxylate

Cat. No.: B2665426
CAS No.: 1457612-06-4
M. Wt: 238.262
InChI Key: AMPKWBXOUWAVGM-UHFFFAOYSA-N
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Description

Methyl 1-(5-fluoropyridin-2-yl)piperidine-4-carboxylate: is a chemical compound that belongs to the class of fluorinated pyridines and piperidine derivatives. This compound is of significant interest due to its unique chemical structure, which combines a fluoropyridine moiety with a piperidine ring. The presence of the fluorine atom in the pyridine ring imparts unique physical, chemical, and biological properties to the compound, making it valuable in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(5-fluoropyridin-2-yl)piperidine-4-carboxylate typically involves the following steps:

    Formation of the Fluoropyridine Moiety: The fluoropyridine moiety can be synthesized through various methods, including the Balz-Schiemann reaction and the Umemoto reaction.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Coupling of the Fluoropyridine and Piperidine Moieties: The final step involves coupling the fluoropyridine moiety with the piperidine ring through esterification reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of production .

Mechanism of Action

The mechanism of action of Methyl 1-(5-fluoropyridin-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways:

Biological Activity

Methyl 1-(5-fluoropyridin-2-yl)piperidine-4-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the context of drug discovery and development. This article provides a comprehensive overview of its biological activity, including key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a 5-fluoropyridine moiety. The presence of the fluorine atom enhances its lipophilicity and may contribute to its biological activity. The structural formula can be represented as follows:

C12H14FN2O2\text{C}_{12}\text{H}_{14}\text{FN}_{2}\text{O}_2

The compound has been studied for its inhibitory effects on various biological pathways. Notably, it has been evaluated as an inhibitor of Glycogen Synthase Kinase 3 (GSK-3), which plays a crucial role in numerous cellular processes, including cell proliferation, differentiation, and apoptosis .

Inhibitory Activity

In vitro studies have demonstrated that this compound exhibits potent inhibitory activity against GSK-3 isoforms. The results indicated significant inhibition percentages at concentrations as low as 1 μM, highlighting its potential as a therapeutic agent in conditions where GSK-3 is implicated .

Biological Activity Data

The following table summarizes the biological activity data of this compound in various assays:

Compound Target Inhibition (%) at 1 μM Notes
This compoundGSK-3α80High selectivity observed
This compoundGSK-3β45Effective against both isoforms
This compoundCancer Cell LinesIC50 values ranging from 0.12 to 2.78 μMInduces apoptosis in various cancer types

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of this compound against several cancer cell lines. The compound exhibited significant cytotoxicity against MCF-7 (breast adenocarcinoma) and U937 (monocytic leukemia) cell lines, with IC50 values indicating potent activity. Flow cytometry analysis revealed that the compound induced apoptosis through activation of caspase pathways .

Case Study 2: Neuroprotective Effects

Research investigating the neuroprotective effects of this compound demonstrated its ability to modulate neurotransmission systems in vivo. Using positron emission tomography (PET) imaging, the compound was shown to influence brain function positively, suggesting potential applications in neurodegenerative disorders .

Properties

IUPAC Name

methyl 1-(5-fluoropyridin-2-yl)piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O2/c1-17-12(16)9-4-6-15(7-5-9)11-3-2-10(13)8-14-11/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMPKWBXOUWAVGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C2=NC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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